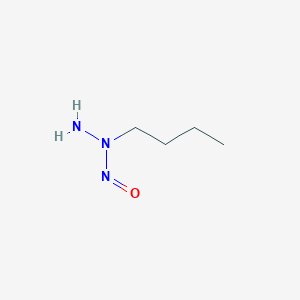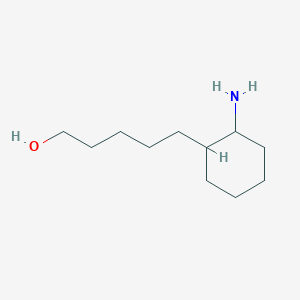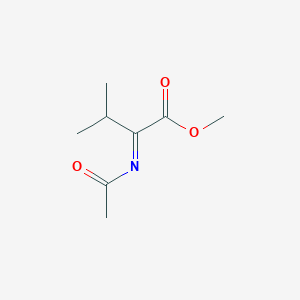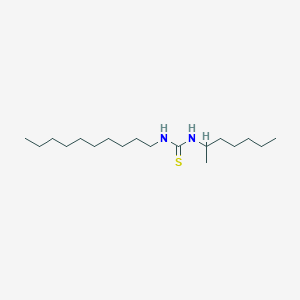![molecular formula C10H11N5O2 B14514049 Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester CAS No. 62642-71-1](/img/structure/B14514049.png)
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester is a compound that combines the structural features of benzoic acid and tetrazole. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the tetrazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester typically involves the formation of the tetrazole ring followed by its attachment to the benzoic acid moiety. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride . This reaction can be carried out under mild conditions and often yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of tetrazole formation . Additionally, eco-friendly approaches such as using water as a solvent and moderate reaction conditions are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ester group can yield benzoic acid derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can modulate biological pathways and exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-methyl-, methyl ester: This compound lacks the tetrazole ring and has different chemical properties.
4-(1H-Tetrazol-5-yl)benzoic acid: This compound has a similar structure but differs in the functional groups attached to the benzoic acid moiety.
Uniqueness
The presence of the tetrazole ring in benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester imparts unique chemical properties such as increased acidity and the ability to form stable complexes with metals . These properties make it distinct from other benzoic acid derivatives and valuable for various applications.
Eigenschaften
CAS-Nummer |
62642-71-1 |
|---|---|
Molekularformel |
C10H11N5O2 |
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
methyl 4-[(2H-tetrazol-5-ylamino)methyl]benzoate |
InChI |
InChI=1S/C10H11N5O2/c1-17-9(16)8-4-2-7(3-5-8)6-11-10-12-14-15-13-10/h2-5H,6H2,1H3,(H2,11,12,13,14,15) |
InChI-Schlüssel |
KZTQSDRIDXJOQC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)CNC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)

![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)
![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![3,5-Bis[2-(dodecylsulfanyl)ethyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14513994.png)


methanone](/img/structure/B14514008.png)
![1,1'-[3-(4-Bromophenyl)cycloprop-2-ene-1,2-diyl]dibenzene](/img/structure/B14514012.png)

![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)


